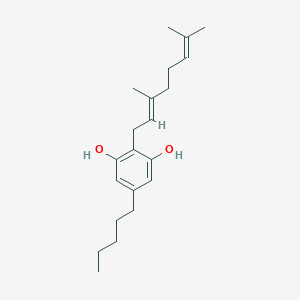

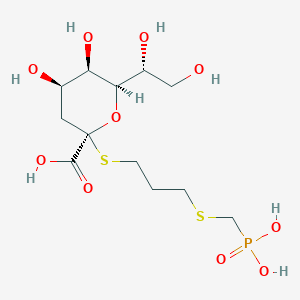

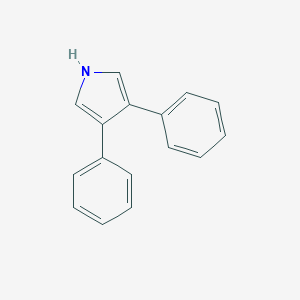

![molecular formula C6H23N3O7P2 B157269 三氮环;[(E)-5-羟基-4-甲基戊-3-烯基]-膦酸酯氧膦酸酯 CAS No. 933030-60-5](/img/structure/B157269.png)

三氮环;[(E)-5-羟基-4-甲基戊-3-烯基]-膦酸酯氧膦酸酯

描述

The compound "triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate" is not directly mentioned in the provided papers. However, the papers discuss various triazole and phosphonate compounds, which are structurally related to the compound of interest. Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. Phosphonates are organophosphorus compounds with a direct carbon-to-phosphorus (C-P) bond. These compounds are of interest due to their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related triazole phosphonates involves various strategies. For instance, the reaction of diethyl phosphite with triethyl orthoformate and a primary amine followed by hydrolysis can be used to prepare aminomethylenebisphosphonates, with 3-amino-1,2,4-triazole being an interesting substrate for this reaction . Another approach involves the metalation of 1-substituted-1H-1,2,4-triazoles, which upon lithiation at C-5, can react with electrophiles to form triazol-5-yl phosphonates . Additionally, the Michaelis-Becker reaction from 1-chloromethyl-1H-1,2,4-triazol and sodium phosphites has been used to obtain triazolylmethyl-phosphonates .

Molecular Structure Analysis

The molecular structures of triazole phosphonates and related compounds have been elucidated using various spectroscopic methods, including IR, ^1H, ^13C, ^31P NMR spectroscopy, and mass spectrometry . Crystal structure analysis has also been employed to reveal the geometry of these molecules, such as the almost planar six-membered ring for the 1,3,5,2λ^5-triazaphosphinine template .

Chemical Reactions Analysis

Triazole phosphonates can participate in various chemical reactions. For example, they have been used in the Wittig-Horner reaction to yield olefinically substituted triazoles . The reactivity of these compounds is influenced by their acid-base properties, which can be tailored by the substituents on the triazole ring and the phosphonate moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole phosphonates are influenced by their molecular structure. For instance, the presence of large alkyl chains can impart surfactant properties to these compounds, as seen in trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, which exhibits critical micelle concentration in aqueous solutions and phase behavior in ternary mixtures with water and n-dodecane . The antiproliferative effects of aminomethylenebisphosphonic acids against macrophages have been determined, showing activity similar to known bisphosphonates .

科学研究应用

有机化学中的合成和应用

三唑鎓离子液体 (TILs) 的最新进展突出了它们在不对称合成、溶剂和电化学存储设备中的电解质方面的潜力。这些化合物有助于促进糖水解、染料敏化太阳能电池 (DSSC) 和生物活性,展示了有机化学中广泛的发展 (Mishra, Mishra, & Chaubey, 2019)。

生物活性衍生物和药物化学

五环三萜及其半合成衍生物(包括带有杂环部分的衍生物)的研究表明具有显着的抗癌、抗糖尿病、抗炎、抗菌和保肝作用。这些发现强调了化学衍生化在改善生物利用度的治疗潜力,并为临床试验提供了有希望的途径 (Nistor et al., 2022)。

环境相关性和生物降解性

膦酸盐的消费量不断增加及其对环境的影响引起了人们对其在废水处理厂的生物降解性和去除的关注。尽管这些化合物对生物降解具有稳定性,但它们可以被有效去除,表明对水生环境中的富营养化和重金属迁移的影响是可控的 (Rott, Steinmetz, & Metzger, 2018)。

抗菌和抗炎应用

三唑和噻二唑体系的合成和结构修饰揭示了广泛的生物活性,包括抗菌、抗真菌、抗病毒、抗癌和抗惊厥作用。这些体系为开发具有潜在镇痛和抗炎特性的新治疗剂提供了沃土,突出了有机合成与药物化学之间的协同作用 (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022)。

属性

IUPAC Name |

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHWKNAWRGFXCI-LESCHLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-C-HDMAPP (ammonium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

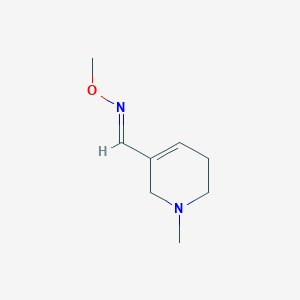

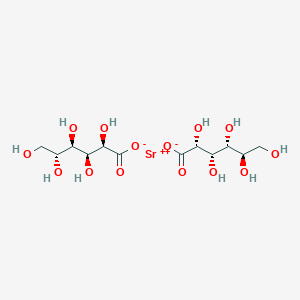

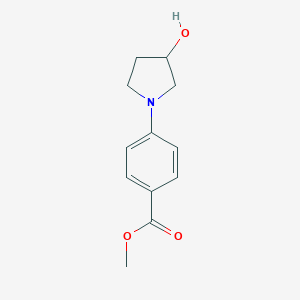

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

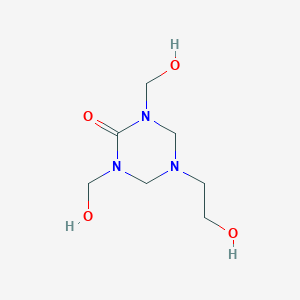

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

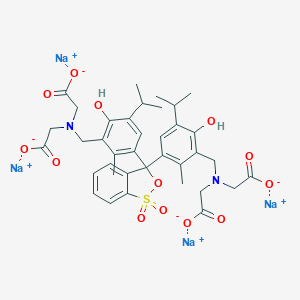

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)